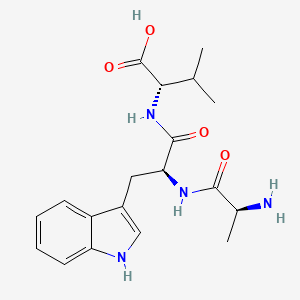![molecular formula C7H9BrN4 B14509330 1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide CAS No. 62786-28-1](/img/structure/B14509330.png)
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide is a heterocyclic compound that has garnered significant interest in the fields of synthetic chemistry and medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyrimidine with an appropriate alkylating agent under controlled conditions to form the desired imidazo[1,2-a]pyrimidine scaffold . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide undergoes various chemical reactions, including:
Scientific Research Applications
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide is unique due to its specific structural features and biological activities. Similar compounds include:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridine derivatives: These compounds exhibit a range of biological activities, including anticancer and antiviral effects.
Imidazo[1,2-a]pyrimidine derivatives: These are widely studied for their potential therapeutic applications in various diseases.
Properties
CAS No. |
62786-28-1 |
|---|---|
Molecular Formula |
C7H9BrN4 |
Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyrimidin-4-ium-1-amine;bromide |
InChI |
InChI=1S/C7H9N4.BrH/c1-6-5-10-4-2-3-9-7(10)11(6)8;/h2-5H,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
FJWISJMERBFSND-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+]2=CC=CN=C2N1N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)







![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)

![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)

